

Application Notes and Protocols for Radiolabeling with NOTA Chelates

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Compound of Interest

Compound Name: *NOTA-NHS ester*

Cat. No.: *B3098554*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) chelator and its derivatives are versatile tools in nuclear medicine for the development of radiopharmaceuticals. Their ability to form stable complexes with a variety of radiometals under mild conditions makes them ideal for labeling sensitive biomolecules such as peptides, antibodies, and nanoparticles.^{[1][2][3][4]} This document provides detailed application notes and protocols for the experimental setup of radiolabeling with NOTA chelates, focusing on common radionuclides used in Positron Emission Tomography (PET) imaging: Gallium-68 (^{68}Ga), Copper-64 (^{64}Cu), and Aluminum- ^{18}F Fluoride (^{18}F AlF).

Quantitative Data Summary

The efficiency of radiolabeling with NOTA chelates is influenced by several factors including the radionuclide, precursor concentration, pH, temperature, and reaction time. The following tables summarize typical quantitative data for radiolabeling with ^{68}Ga , ^{64}Cu , and ^{18}F AlF.

Table 1: Radiolabeling Parameters and Efficiencies with NOTA Chelates

Radionuclide	Precursor (NOTA-conjugate) Concentration	pH	Temperature (°C)	Reaction Time (min)	Radiochemical Yield (RCY) / Purity (RCP)	Reference(s)
Gallium-68 (⁶⁸ Ga)	5-50 µM	3.5	25	>5	>93%	[5]
100-200 µg NOTA-sdAb	Not specified	Not specified	10	>99%	[1]	
4 µg ligand	Not specified	Room Temperature	7	>95%	[3][6]	
Copper-64 (⁶⁴ Cu)	Not specified	5.5	Room Temperature	60	100%	[2]
1 nmol/µL	8.2	Room Temperature	<5	≥99%	[7]	
Not specified	7	5 - 85	30	High	[8]	
Aluminum-[¹⁸ F]Fluoride ([¹⁸ F]AlF)	521 nmol	4	100	15	5-20% (improved to 44% with reduced volume)	[9]
500 nmol	Not specified	100	5	up to 87% (with optimized NOTA derivatives)	[9]	

Not specified	4-5	90-110	Not specified	Good	[10]
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Experimental Protocols

Protocol 1: ^{68}Ga -Labeling of a NOTA-conjugated Peptide

This protocol describes a typical procedure for the radiolabeling of a NOTA-conjugated peptide with Gallium-68.

Materials:

- NOTA-conjugated peptide
- $^{68}\text{Ge}/^{68}\text{Ga}$ generator eluate (in 0.1 M HCl)
- Sodium acetate buffer (1 M, pH 4.5)
- Sterile, metal-free water
- Reaction vial (e.g., Eppendorf tube)
- Heating block or water bath
- Radio-TLC or radio-HPLC system for quality control

Procedure:

- Preparation of Reaction Mixture:
 - In a sterile reaction vial, add a specific amount of the NOTA-conjugated peptide (e.g., 10-50 nmol). The optimal amount should be determined empirically.
 - Add sodium acetate buffer to adjust the pH of the final reaction mixture to 3.5-4.5. The volume of buffer will depend on the volume and concentration of the ^{68}Ga eluate.
- Radiolabeling Reaction:

- Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator according to the manufacturer's instructions.
- Add the ^{68}Ga eluate (typically 0.5-1.0 mL containing the desired amount of radioactivity) to the reaction vial containing the peptide and buffer.
- Gently mix the solution.
- Incubate the reaction mixture at room temperature (25°C) for 5-10 minutes.[5] For some conjugates, gentle heating (e.g., 90°C) might improve labeling efficiency, although NOTA generally allows for room temperature labeling.[5]
- Quality Control:
 - Perform radio-TLC or radio-HPLC to determine the radiochemical purity.
 - Radio-TLC: Spot a small aliquot of the reaction mixture onto a TLC plate (e.g., silica gel). Develop the plate using an appropriate mobile phase (e.g., 1 M ammonium acetate:methanol, 1:1 v/v).[5] The ^{68}Ga -NOTA-peptide should have a different Rf value than free ^{68}Ga .
 - Radio-HPLC: Inject a small aliquot onto an HPLC system equipped with a radioactivity detector. Use a suitable column (e.g., C18) and a gradient of solvents (e.g., water/acetonitrile with 0.1% TFA) to separate the radiolabeled peptide from impurities.
- Purification (if necessary):
 - If the radiochemical purity is below the desired threshold (typically >95%), the product can be purified using a C18 Sep-Pak cartridge.

Protocol 2: ^{64}Cu -Labeling of a NOTA-conjugated Antibody

This protocol outlines the radiolabeling of a NOTA-conjugated antibody with Copper-64.

Materials:

- NOTA-conjugated antibody

- $^{64}\text{CuCl}_2$ in 0.1 M HCl
- Ammonium acetate buffer (0.5 M, pH 5.5-8.2)
- Sterile, metal-free water
- Reaction vial
- Size-exclusion chromatography (SEC) column for purification
- Radio-TLC or radio-HPLC system for quality control

Procedure:

- Preparation of Reaction Mixture:
 - In a sterile reaction vial, dissolve the NOTA-conjugated antibody in ammonium acetate buffer to a final concentration of, for example, 1 mg/mL.
- Radiolabeling Reaction:
 - Add the $^{64}\text{CuCl}_2$ solution to the antibody solution. The molar ratio of chelate to copper is critical and should be optimized.
 - Gently mix and incubate at room temperature for 30-60 minutes.^[2] Some protocols may use slightly elevated temperatures (e.g., 37°C) to enhance kinetics.
- Purification:
 - Purify the ^{64}Cu -NOTA-antibody from unchelated ^{64}Cu using a size-exclusion chromatography column (e.g., PD-10). Elute with a suitable buffer (e.g., PBS).
 - Collect the fractions containing the radiolabeled antibody.
- Quality Control:
 - Determine the radiochemical purity of the purified product using radio-TLC or radio-HPLC.

- Radio-TLC: Use a mobile phase that separates the antibody (which remains at the origin) from free ^{64}Cu .
- Radio-HPLC: Employ a size-exclusion HPLC column to separate the high molecular weight radiolabeled antibody from smaller impurities.

Protocol 3: [^{18}F]AlF-Labeling of a NOTA-conjugated Peptide

This protocol describes the two-step, one-pot method for labeling a NOTA-conjugated peptide with Aluminum- ^{18}F Fluoride.

Materials:

- NOTA-conjugated peptide
- [^{18}F]Fluoride in water
- Aluminum chloride (AlCl_3) solution (e.g., 2 mM in 0.1 M sodium acetate buffer, pH 4)
- Sodium acetate buffer (0.5 M, pH 4)
- Reaction vial
- Heating block
- C18 Sep-Pak cartridge for purification
- Radio-HPLC system for quality control

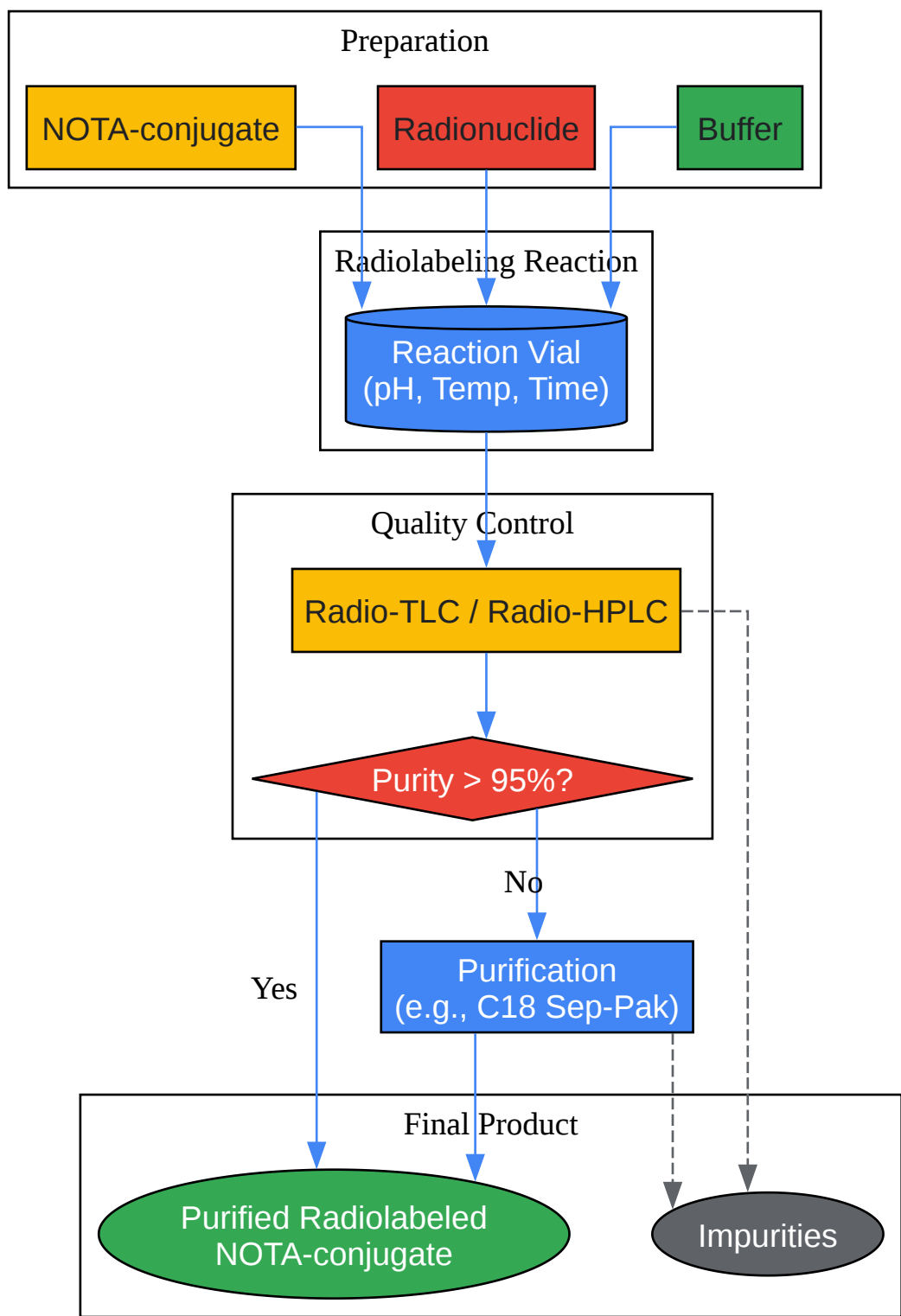
Procedure:

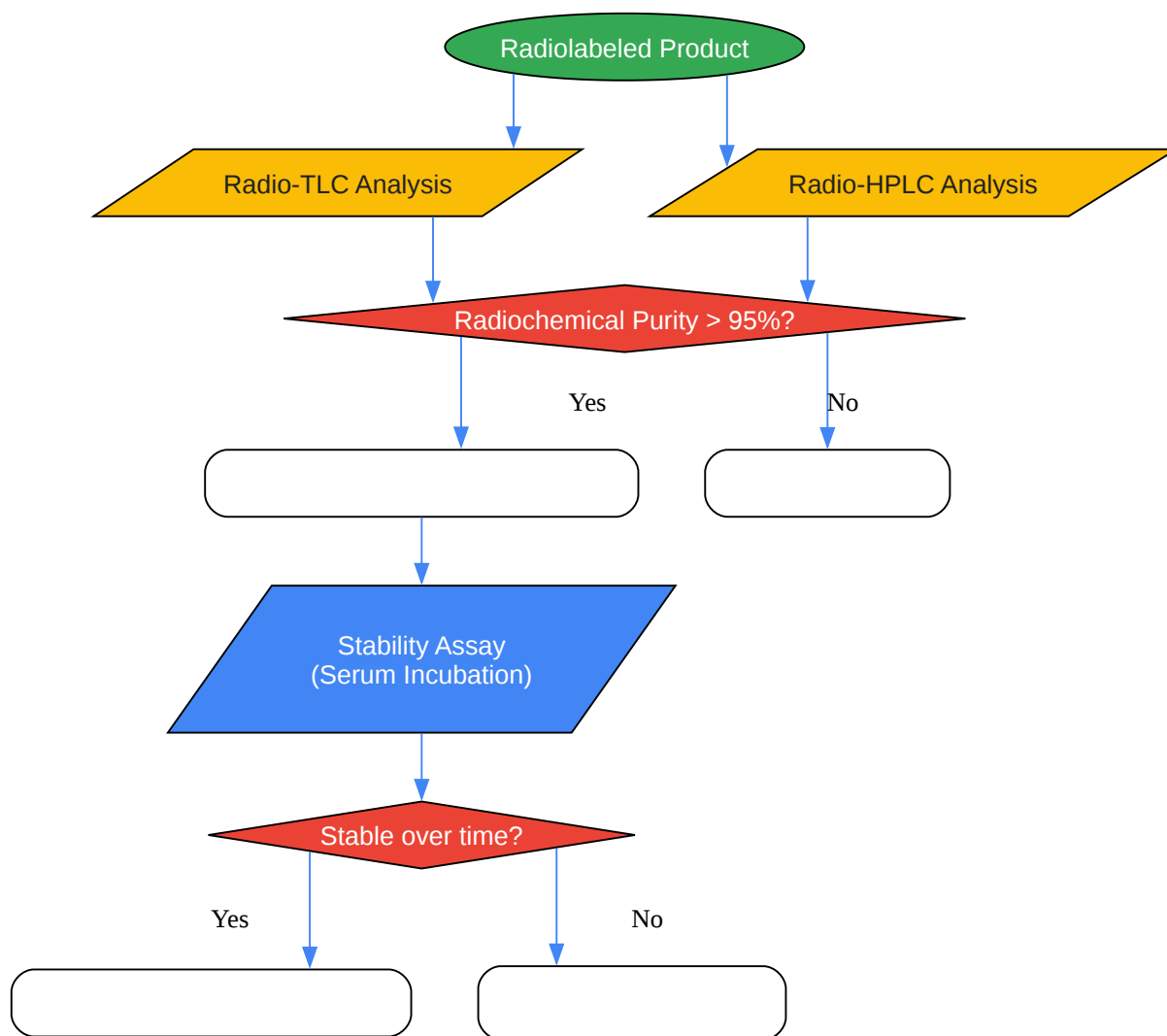
- Formation of the [^{18}F]AlF Complex:
 - In a sterile reaction vial, add the aqueous [^{18}F]Fluoride.
 - Add the AlCl_3 solution. The molar ratio of Al^{3+} to [^{18}F]F $^-$ is important and should be optimized, but an excess of Al^{3+} is typically used.

- Heat the mixture at 100°C for 5 minutes to facilitate the formation of the $[^{18}\text{F}]\text{AlF}_2^+$ complex.^[9]
- Radiolabeling Reaction:
 - To the same vial, add the NOTA-conjugated peptide dissolved in sodium acetate buffer (pH 4).
 - Continue heating at 100°C for 10-15 minutes.^[9]
- Purification:
 - Cool the reaction mixture.
 - Load the mixture onto a pre-conditioned C18 Sep-Pak cartridge.
 - Wash the cartridge with water to remove unreacted $[^{18}\text{F}]\text{Fluoride}$ and other hydrophilic impurities.
 - Elute the $[^{18}\text{F}]\text{AlF}$ -NOTA-peptide with an ethanol/water mixture (e.g., 50:50).
- Quality Control:
 - Analyze the radiochemical purity of the final product using radio-HPLC with a C18 column and a suitable gradient.

Visualizations

Below are diagrams illustrating key aspects of the radiolabeling process with NOTA chelates.





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